molecular formula C13H20N2O2 B3323292 N'-tert-butyl-3-methoxy-2-methylbenzohydrazide CAS No. 163336-50-3

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

Cat. No. B3323292
CAS RN: 163336-50-3
M. Wt: 236.31 g/mol
InChI Key: JPHNWUMYNZVUFT-UHFFFAOYSA-N
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Description

“N’-tert-butyl-3-methoxy-2-methylbenzohydrazide” is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 . It is used as an intermediate in the synthesis of methoxyfenozide, an active ingredient for the commercial production of certain insecticidal and pesticidal formulations .


Molecular Structure Analysis

The molecular structure of “N’-tert-butyl-3-methoxy-2-methylbenzohydrazide” is represented by the formula C13H20N2O2 . The specific structural analysis is not available in the current resources.


Physical And Chemical Properties Analysis

“N’-tert-butyl-3-methoxy-2-methylbenzohydrazide” has a melting point of 100-104°C and a predicted boiling point of 331.9±42.0 °C . Its predicted density is 1.034±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid and off-white in color .

Scientific Research Applications

Bioactive Compound Synthesis and Biological Screenings

  • Schiff base compounds related to N'-tert-butyl-3-methoxy-2-methylbenzohydrazide have been synthesized and characterized for their biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. They also showed significant interaction with Salmon sperm DNA, indicating potential for DNA-targeted therapies (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Molecular Docking and Antioxidant Activity

  • A theoretical study of this compound Schiff bases and their tautomers has been conducted, highlighting their antioxidant behavior and potential as inhibitors in molecular docking studies. The study suggests these compounds could be potent antioxidants and effective against specific proteins (Ardjani & Mekelleche, 2017).

Antibacterial Activity

  • Hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid have demonstrated high bacteriostatic or bactericidal activity against Gram-positive bacteria, including Bacillus spp. This suggests potential applications in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).

Insecticidal Activities

  • Novel N-sulfenyl-N'-tert-butyl-N,N'-diacylhydrazines have been synthesized and shown to possess strong insecticidal properties. These compounds, including derivatives of this compound, displayed stomach poison and contact poison properties, suggesting potential use in pest control (Zhao et al., 2007).

Materials Science and Polymerization

  • This compound-related compounds have been utilized in group transfer polymerization of (meth)acrylic monomers, indicating their potential in materials science and polymer chemistry (Raynaud, Gnanou, & Taton, 2009).

Catalytic Properties

  • Oxidomolybdenum(VI) complexes derived from similar hydrazides have been studied for their catalytic oxidation properties, suggesting potential applications in catalysis and chemical synthesis (Peng, 2018).

Safety and Hazards

The safety data sheet for “N’-tert-butyl-3-methoxy-2-methylbenzohydrazide” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises against letting the chemical enter drains .

properties

IUPAC Name

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-10(7-6-8-11(9)17-5)12(16)14-15-13(2,3)4/h6-8,15H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHNWUMYNZVUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of tert-butylhydrazine hydrochloride (397 g, 3.27 mole) in methylene chloride (2 L) at 0° C., was added sodium hydroxide (50% aqueous, 260 g) diluted with water (400 mL). Following this, 3-methoxy-2-methylbenzoyl chloride (140 g, 0.78 mole) in methylene chloride (1 L) and sodium hydroxide (50% aqueous, 80 g) dilutect with water (400 mL) were added concurrently at -20° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and after additional 30 minutes, the organic layer was washed with water (4×500 mL), dried over magnesium sulfate and stripped to yield N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (177 g). 1H-NMR (CDCl3) δppm 1.19 (s, 9H, t-Bu), 2.29 (s, 3H, CH3), 3.87 (s, 3H, OCH3), 6.90 (d, 1H, C-4 or 6 ), 6.95 (d, 1H, C-4 or C6) 7.19 (dd, 1H, C-5).
Quantity
397 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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